molecular formula C28H29N5O3 B2926902 5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040646-63-6

5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2926902
CAS RN: 1040646-63-6
M. Wt: 483.572
InChI Key: URFJNGUXOXETSN-UHFFFAOYSA-N
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Description

The compound “5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains several functional groups, including a pyrazolo[4,3-c]pyridin-3(5H)-one ring, a phenyl group, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]pyridin-3(5H)-one ring system is a fused ring structure that likely contributes significantly to the compound’s properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For example, the carbonyl group in the piperazine ring could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Synthesis and Antimicrobial Agents

Several papers discuss the synthesis of new heterocycles incorporating thiophene, pyrazole, pyridine, and piperidine moieties, exploring their potential as antimicrobial agents. For instance, Mabkhot et al. (2016) synthesized new heterocycles showing potent activity against fungal pathogens, demonstrating the relevance of such compounds in developing antimicrobial agents (Mabkhot et al., 2016).

Mycobacterium Tuberculosis Inhibitors

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the therapeutic potential of such compounds in treating tuberculosis (Jeankumar et al., 2013).

Dopaminergic Ligands

Möller et al. (2017) explored the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into dopaminergic ligands, aiming to design G protein-biased partial agonists for potential therapeutic applications (Möller et al., 2017).

Antiviral Activities

Research on pyrazolo[1,5-a]pyrimidine and related heterocycles also extends to antiviral activities, with Hebishy et al. (2020) reporting compounds with significant activities against the influenza A virus, demonstrating the potential of these structures in antiviral drug development (Hebishy et al., 2020).

Novel Heterocycles Synthesis

Other studies focus on synthesizing novel heterocycles that incorporate pyrazole, piperidine, and other moieties, investigating their molecular structures and potential biological activities. Shawish et al. (2021) synthesized new s-triazine derivatives, providing insights into their molecular structure and potential applications (Shawish et al., 2021).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate whether this compound has any biological activity, given the biological activity of many similar compounds .

properties

IUPAC Name

5-ethyl-2-phenyl-7-[4-(3-phenylpropanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-2-30-19-23(26-24(20-30)28(36)33(29-26)22-11-7-4-8-12-22)27(35)32-17-15-31(16-18-32)25(34)14-13-21-9-5-3-6-10-21/h3-12,19-20H,2,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFJNGUXOXETSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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